1-(4-fluorophenyl)-4-(3-nitrobenzyl)piperazine
Description
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives involves methods that aim to confirm the proposed structures of metabolites through the synthesis of authentic compounds. These methodologies provide a foundation for understanding the synthesis of 1-(4-fluorophenyl)-4-(3-nitrobenzyl)piperazine and similar compounds. The synthesis routes typically involve stepwise chemical reactions that lead to the formation of the target compound with specific substituents on the piperazine ring (Ohtaka et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through various techniques, including X-ray crystallography, which reveals the crystal structure and molecular conformation. For example, single crystal studies of similar piperazine derivatives show monoclinic crystal systems with specific lattice parameters, providing insights into intermolecular interactions that stabilize the crystal lattice (Awasthi et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving benzylpiperazine derivatives include transformations such as O-demethylation, N-dealkylation, and hydroxylation, which are part of the biotransformation pathways in biological systems. These reactions highlight the chemical reactivity and metabolic fate of such compounds (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal packing, are crucial for understanding the stability and suitability of these compounds for various applications. The thermal stability determined through techniques like TG–DTA and DSC, along with crystal packing studies, reveals the presence of intermolecular interactions that contribute to the compound's stability (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are determined by the compound's structure and substituents. For example, modifications on the piperazine ring influence the compound's affinity for biological receptors, showcasing the importance of structural features in determining chemical behavior (He et al., 2017).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(3-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-15-4-6-16(7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-17(12-14)21(22)23/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSQOCQMSPPAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258467 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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